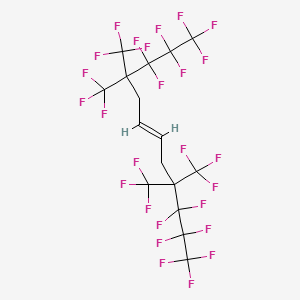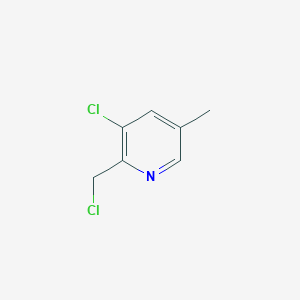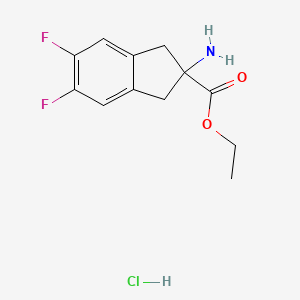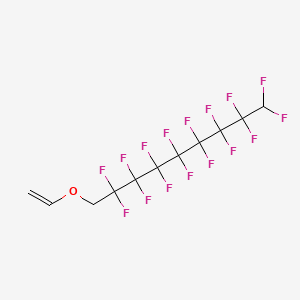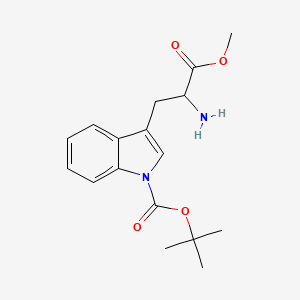
tert-Butyl (r)-3-(2-amino-3-methoxy-3-oxopropyl)-1h-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Key Reactions: The key steps include the introduction of the tert-butyl group, amino group, and methoxy group. These steps often involve electrophilic substitution reactions, protection-deprotection strategies, and coupling reactions.
Reaction Conditions: Common reagents include trifluoroacetic anhydride, ammonium tetramethylnitrate, and various catalysts. .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various substituted indoles, amino alcohols, and oxo derivatives, which can be further utilized in synthetic and medicinal chemistry .
Applications De Recherche Scientifique
TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and metabolism
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylate derivatives: Used in various synthetic applications.
Tryptophan derivatives: Important in biological systems and synthetic chemistry
Uniqueness
TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability .
Propriétés
Formule moléculaire |
C17H22N2O4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)indole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3 |
Clé InChI |
HQFNEPWHAWEXLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


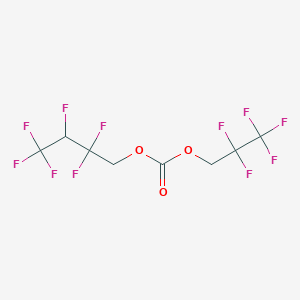
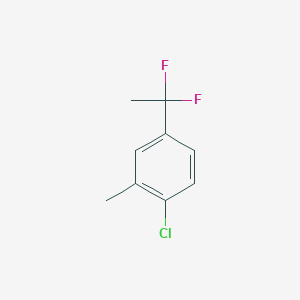

![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
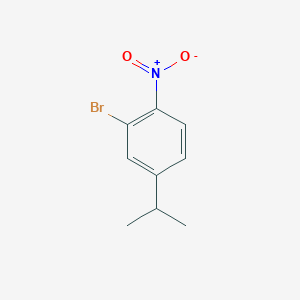
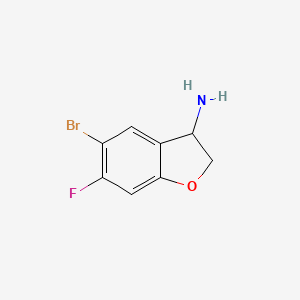
![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)
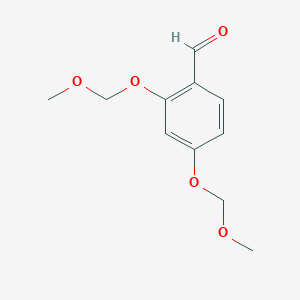

![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
